7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Description
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9N3O2/c16-11-10-9(14-12(17)15-11)8(6-13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) |
InChI Key |
OTLKQYZKYPJRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2NC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Core Formation and Substitution
A common approach involves sequential condensation and cyclization reactions. Key steps include:
- Formation of the pyrrolo-pyrimidine core :
- Phenyl group introduction :
Reaction Scheme :
$$ \text{6-Aminouracil} + \text{Phenylglyoxal} \xrightarrow{\text{L-proline, AcOH}} \text{Pyrrolo[3,2-d]pyrimidine intermediate} \rightarrow \text{7-Phenyl derivative} $$
Table 1: Multi-Step Synthesis Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Condensation | Phenylglyoxal, 6-aminouracil, L-proline, AcOH, reflux | 70–86% | |
| Cyclization | TBAB, ethanol, 50°C | 73–88% |
One-Pot Three-Component Reactions
Catalytic Organocatalytic Approach
A streamlined method employs a one-pot reaction with three components:
- 4-Hydroxycoumarin : Acts as a carbonyl source.
- Arylglyoxal : Introduces the phenyl group.
- 6-Aminouracil or 1,3-dimethyl-6-aminouracil : Provides the uracil scaffold.
Mechanism :
- Knoevenagel condensation : 4-Hydroxycoumarin reacts with arylglyoxal to form a α,β-unsaturated intermediate.
- Michael addition : 6-Aminouracil adds to the intermediate.
- Cyclization : Intramolecular ring closure forms the pyrrolo[3,2-d]pyrimidine core.
Optimized Conditions :
- Catalyst : L-proline (20 mol%) in acetic acid.
- Temperature : Reflux (110–120°C).
- Time : 4–8 hours.
Table 2: One-Pot Synthesis Outcomes
| Arylglyoxal | Product | Yield | Purity | Source |
|---|---|---|---|---|
| Phenylglyoxal | 7-Phenyl derivative | 73–86% | >95% | |
| 4-Methylphenylglyoxal | 7-(4-Methylphenyl) analog | 81% | 99% |
Microwave-Assisted Synthesis
Controlled Heating for Efficiency
Microwave irradiation accelerates reaction rates while minimizing side products.
Procedure :
- Components : 5-Aminouracil, dimedone, and phenylaldehyde derivatives.
- Conditions : Microwave heating (160°C, 20 minutes).
- Solvent : DMF or acetic acid.
Advantages :
- Reduced reaction time : 20 minutes vs. 4–8 hours in conventional methods.
- High yields : 70–90% for analogous derivatives.
Limitations :
- Scalability : Limited to small-scale synthesis.
- Substrate scope : Less reported for phenyl-substituted targets.
Table 3: Microwave Synthesis Comparison
| Method | Time | Yield | Temperature | Source |
|---|---|---|---|---|
| Conventional | 4–8 hrs | 70–86% | 110–120°C | |
| Microwave | 20 mins | 85–90% | 160°C |
Industrial-Scale Production Considerations
Optimization of Patented Methods
The patent CN110386936B outlines a scalable route for pyrrolo[2,3-d]pyrimidines, adaptable for 7-phenyl analogs:
- Condensation : 2-Methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate.
- Cyclization : Formamidine salt and alkali (e.g., sodium methoxide).
Key Parameters :
- Solvent : Methanol or THF.
- Catalyst : Lewis acids (e.g., ZnCl₂).
- Yield : 90% for chloro derivatives; phenyl substitution may require modified conditions.
Challenges :
- Regioselectivity : Ensuring the phenyl group attaches at position 7.
- Waste management : Minimizing byproducts during cyclization.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Time | Scalability | Key Reagents |
|---|---|---|---|---|
| Multi-Step | 70–86% | 4–8 hrs | Moderate | L-proline, TBAB |
| One-Pot | 73–86% | 4–8 hrs | High | 4-Hydroxycoumarin, arylglyoxal |
| Microwave | 85–90% | 20 mins | Low | DMF, phenylaldehyde |
| Patented | 90% | 2–4 hrs | High | Trimethyl orthoformate, formamidine |
Chemical Reactions Analysis
Types of Reactions
7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of signaling pathways that are crucial for the proliferation and survival of cancer cells.
Comparison with Similar Compounds
Cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Derivatives
Structural Features : These compounds feature a cyclopentane ring fused to the pyrimidine-dione core (e.g., 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione) .
Bioactivity :
- Antioxidant Activity : 7-Thio derivatives demonstrated significant antiradical activity in Fe²⁺-dependent adrenaline oxidation models. Substituents like benzylthioether groups modulated activity; ortho-halogenated derivatives (e.g., compounds 4c and 4d ) even exhibited prooxidant effects .
- SAR Insight : The thioether fragment’s substituent polarity and steric effects critically influence antioxidant efficacy. Bulky or electron-withdrawing groups (e.g., halogens) may reduce activity or reverse it to prooxidant behavior .
Comparison with Target Compound :
- The phenyl group may enhance radical stabilization, though this requires experimental validation.
Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione Derivatives
Structural Features: A pyran ring (oxygen-containing six-membered ring) is fused to the pyrimidine-dione core (e.g., 1H-pyrano[2,3-d]pyrimidine derivatives) . Bioactivity:
- Enzyme Inhibition : Derivatives such as 5h showed potent α-amylase and α-glucosidase inhibitory activity (IC₅₀ values in micromolar ranges), relevant for diabetes management .
- SAR Insight : Hydroxyl and piperidine-carbonyl substituents enhanced enzyme binding, likely through hydrogen bonding and hydrophobic interactions .
Comparison with Target Compound :
- The target compound’s phenyl group may favor interactions with hydrophobic enzyme pockets, diverging from the pyrano derivatives’ carbohydrate-targeted activity.
Pyrrolo[2,3-d]pyrimidine Derivatives
Structural Features : These isomers have a pyrrole ring fused at the [2,3-d] position (e.g., 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine) .
Bioactivity :
- Antimicrobial and Anticancer Potential: Structural resemblance to nucleosides enables interactions with DNA/RNA synthesis pathways .
Comparison with Target Compound :
- The phenyl group at position 7 may offer steric advantages over the chlorophenyl/methylphenyl groups in [2,3-d] analogs.
Pyrrolo[3,2-d]pyrimidine-based Enzyme Inhibitors
Structural Features: Examples include 1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione derivatives tested as D-amino acid oxidase (DAO) inhibitors . Bioactivity:
Comparison with Target Compound :
- The absence of a phenyl group in these inhibitors suggests that its introduction in the target compound could either enhance or disrupt binding, depending on the target’s active site architecture.
Brominated and Methylated Analogs
Examples :
Comparison with Target Compound :
Biological Activity
7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a unique structural framework that allows it to interact with various biological targets, making it a subject of interest for drug development.
Structural Characteristics
The compound features a pyrimidine ring fused with a pyrrole moiety and is characterized by the presence of a phenyl group at the 7-position. This structural arrangement is crucial for its biological activity and pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, research involving synthesized derivatives demonstrated potent cytotoxic effects against various cancer cell lines such as HeLa and MDA-MB-231. The activity was evaluated through IC50 values, highlighting the compound's potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5l | HeLa | 0.025 |
| 5h | MDA-MB-231 | 0.030 |
| 5k | HepG2 | 0.040 |
These findings suggest that modifications to the substituents on the pyrrolo[3,2-d]pyrimidine scaffold can enhance anticancer efficacy.
The mechanism through which 7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione exerts its effects may involve the inhibition of specific kinases involved in cell proliferation. Studies have shown that these compounds can modulate signaling pathways linked to cancer progression.
Antiparasitic Activity
Research has also explored the antiparasitic potential of related compounds. For example, derivatives were tested against Plasmodium falciparum, with EC50 values indicating promising activity:
| Compound | EC50 (µM) |
|---|---|
| 8a | 0.23 |
| 8b | 3.55 |
These results underscore the versatility of pyrrolo[3,2-d]pyrimidines in treating parasitic infections.
Neuropharmacological Effects
The interaction of this compound with neurotransmitter receptors has been investigated. Specifically, it has shown selective binding to serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders.
Synthesis and Derivative Development
The synthesis of 7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can be accomplished via one-pot reactions involving readily available starting materials. This method allows for efficient production and modification of the compound to enhance its biological properties.
Study on Anticancer Activity
In a recent study published in MDPI, researchers synthesized several derivatives of pyrrolo[3,2-d]pyrimidines and assessed their cytotoxicity against various cancer cell lines. The study concluded that structural modifications significantly influenced the anticancer activity of these compounds.
Study on Antiparasitic Activity
Another investigation focused on the antiparasitic properties of pyrrolo[3,2-d]pyrimidines against P. falciparum. The study reported that certain modifications improved both solubility and metabolic stability while maintaining high levels of activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
